6-chloro-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4-propyl-2H-chromen-2-one
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Overview
Description
6-chloro-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen-2-one core with various substituents, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4-propyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chromen-2-one core, which can be derived from 4-hydroxycoumarin.
Substitution Reactions: The 6-chloro and 7-{[(2E)-3-phenylprop-2-en-1-yl]oxy} substituents are introduced through substitution reactions. For instance, the 6-chloro group can be introduced using chlorinating agents like thionyl chloride.
Alkylation: The 4-propyl group is introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-yl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the chromen-2-one core, potentially converting it to dihydro derivatives.
Substitution: The chloro group at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Epoxides: From oxidation reactions.
Dihydro derivatives: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
6-chloro-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4-propyl-2H-chromen-2-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4-propyl-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-chloro-7-{[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one: Similar structure with a methoxybenzyl group instead of the phenylprop-2-en-1-yl group.
6-chloro-7-{[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one: Contains a chlorofluorobenzyl group.
Uniqueness
6-chloro-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4-propyl-2H-chromen-2-one is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the phenylprop-2-en-
Properties
IUPAC Name |
6-chloro-7-[(E)-3-phenylprop-2-enoxy]-4-propylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO3/c1-2-7-16-12-21(23)25-19-14-20(18(22)13-17(16)19)24-11-6-10-15-8-4-3-5-9-15/h3-6,8-10,12-14H,2,7,11H2,1H3/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFPPDWPEWWZNN-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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